molecular formula C8H5ClN2O B1521801 3-Chloro-1H-indazole-6-carbaldehyde CAS No. 1086391-23-2

3-Chloro-1H-indazole-6-carbaldehyde

Cat. No. B1521801
M. Wt: 180.59 g/mol
InChI Key: OSPONTVKJJKXLJ-UHFFFAOYSA-N
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Description

“3-Chloro-1H-indazole-6-carbaldehyde” is a chemical compound with the molecular formula C8H5ClN2O. It has a molecular weight of 180.59 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of indazoles, including “3-Chloro-1H-indazole-6-carbaldehyde”, has been a subject of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for “3-Chloro-1H-indazole-6-carbaldehyde” is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H, (H,10,11) .


Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

“3-Chloro-1H-indazole-6-carbaldehyde” is a solid compound stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 180.59 .

Scientific Research Applications

Structural and Spectroscopic Analysis

Indazole derivatives, including those structurally similar to 3-Chloro-1H-indazole-6-carbaldehyde, have been extensively studied for their structural and spectroscopic properties. For example, structural (X-ray), spectroscopic (FT-IR, FT-Raman), and computational (DFT) analyses reveal detailed insights into the intermolecular interactions within such compounds. These studies help understand the crystal packing, hydrogen bonding, and π•••π interactions, which are crucial for designing materials with desired physical and chemical properties (Morzyk-Ociepa et al., 2021).

Synthesis and Reactivity

Research on the synthesis and reactivity of indazole derivatives provides foundational knowledge for creating various bioactive molecules and materials with potential applications in medicinal chemistry and material science. For instance, the synthesis of 1H-indazole-3-carbaldehyde through ring opening and diazotization processes highlights the compound's utility in industrial production due to its low cost, simplicity, and efficiency (Gong Ping, 2012).

Applications in Sensing and Material Science

Indazole derivatives have been explored for their potential in sensing applications and material science. The synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores, for example, demonstrates the utility of indazole-based compounds in developing materials for sensing acidic environments due to their bright fluorescence and response to protonation (Wrona-Piotrowicz et al., 2022).

Contribution to Organic Chemistry Knowledge

Studies on indazole derivatives contribute significantly to the broader field of organic chemistry, offering insights into reaction mechanisms, molecular rearrangements, and the synthesis of novel compounds. For instance, research on the versatile reactivity of isoindole derivatives under different conditions enables the selective synthesis of novel compounds, showcasing the adaptability and reactivity of indazole-based molecules in organic synthesis (Baglai et al., 2012).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-chloro-2H-indazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPONTVKJJKXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1H-indazole-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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